Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride

Catalog No.
S822045
CAS No.
1422344-44-2
M.F
C10H15ClN2O2S
M. Wt
262.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine...

CAS Number

1422344-44-2

Product Name

Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride

IUPAC Name

ethyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-2-carboxylate;hydrochloride

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

InChI

InChI=1S/C10H14N2O2S.ClH/c1-2-14-10(13)9-12-7-3-5-11-6-4-8(7)15-9;/h11H,2-6H2,1H3;1H

InChI Key

GXVPDDXIBJMJPP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC2=C(S1)CCNCC2.Cl

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CCNCC2.Cl

Neurodegenerative Diseases

Scientific Field: Pharmacology and Neurology:

Antibacterial Applications

Scientific Field: Microbiology and Infectious Diseases:

Application Summary: Compounds structurally related to Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride have shown antibacterial activity, suggesting possible applications in combating bacterial infections .

Experimental Procedures: The antibacterial efficacy is typically assessed using disk diffusion and broth dilution methods to determine the minimum inhibitory concentration (MIC) against various bacterial strains .

Results: The related compounds exhibited inhibitory effects on bacterial growth, with MIC values that indicate a strong potential for use as antibacterial agents .

Antiproliferative Activity

Scientific Field: Cancer Research and Chemotherapy:

Application Summary: Derivatives of this compound have been investigated for their antiproliferative activity, which is the ability to inhibit the growth of cancer cells .

Experimental Procedures: Cancer cell lines are exposed to the compound, and its efficacy is measured through cell viability assays, such as MTT or trypan blue exclusion tests, to determine the IC50 values .

Results: The studies found that certain derivatives can significantly inhibit the proliferation of cancer cells, suggesting their potential as chemotherapeutic agents .

Enzyme Inhibition

Scientific Field: Biochemistry and Molecular Biology:

Application Summary: The compound has been studied for its inhibitory effects on various enzymes, which is important for the development of treatments for metabolic disorders .

Experimental Procedures: Enzymatic assays are conducted to evaluate the compound’s ability to inhibit target enzymes, with a focus on determining the Ki or IC50 values .

Results: The compound showed effective inhibition of certain enzymes, indicating its potential as a lead compound for drug development .

Pharmacokinetics

Scientific Field: Pharmacology and Drug Development:

Application Summary: The pharmacokinetic properties of the compound, such as absorption, distribution, metabolism, and excretion (ADME), are crucial for its development as a drug .

Experimental Procedures: ADME studies are performed using in-vitro systems like Caco-2 cell monolayers for absorption, liver microsomes for metabolism, and plasma protein binding assays .

Results: The compound displayed favorable pharmacokinetic properties, making it a viable candidate for further drug development .

Clinical Trials

Scientific Field: Clinical Pharmacology:

Experimental Procedures: Clinical trials involve multiple phases, including small-scale safety assessments in healthy volunteers and larger-scale efficacy trials in patients with the target condition .

Results: The related compounds have progressed through various stages of clinical trials, indicating a potential pathway for the development of Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride into a clinically approved drug .

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Scientific Field: Molecular Pharmacology:

Application Summary: PTP1B is a target for the treatment of type 2 diabetes and obesity. Compounds inhibiting PTP1B can enhance insulin signaling and regulate glucose homeostasis .

Experimental Procedures: Inhibitory activity is assessed using an in-vitro enzymatic assay, where the compound’s ability to inhibit PTP1B is quantified by measuring the rate of phosphate release from a substrate .

Results: Derivatives of the compound demonstrated significant inhibition of PTP1B activity, suggesting potential for development into antidiabetic medications .

Cholinesterase Inhibition

Scientific Field: Neuropharmacology:

Application Summary: Cholinesterase inhibitors are used to treat symptoms of Alzheimer’s disease by increasing the levels of acetylcholine in the brain .

Experimental Procedures: The compound’s efficacy as a cholinesterase inhibitor is evaluated through biochemical assays that measure the hydrolysis rate of acetylthiocholine .

Results: The compound showed inhibitory effects on cholinesterase, indicating its potential use in the management of Alzheimer’s disease .

Anticoagulant Activity

Scientific Field: Cardiovascular Pharmacology:

Application Summary: The compound has been used as a reagent in the synthesis of diamide derivatives as Factor Xa (FXa) inhibitors, which are important for developing new anticoagulants .

Experimental Procedures: The anticoagulant activity is measured using clotting assays, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), to evaluate the effect on the coagulation cascade .

Results: The synthesized diamide derivatives exhibited FXa inhibitory activity, indicating the compound’s utility in creating new anticoagulant therapies .

Modulation of Immune Response

Scientific Field: Immunology:

Application Summary: Thiazoloazepine derivatives have been explored for their role in modulating the immune response, which can be beneficial in autoimmune diseases .

Experimental Procedures: The compound’s effect on immune cells is studied using cell-based assays to observe changes in cytokine production and cell proliferation .

Results: The studies indicated that the compound could modulate the immune response, providing a basis for further investigation into treatments for autoimmune conditions .

Metabolic Disorder Treatment

Scientific Field: Endocrinology:

Application Summary: Compounds like Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride have been studied for their potential to treat metabolic disorders by targeting enzymes like 11-β-hydroxysteroid dehydrogenase type 1 .

Experimental Procedures: The activity against metabolic disorder-related enzymes is assessed through in-vitro assays that measure enzyme inhibition .

Results: The compound showed promising results in inhibiting enzymes related to metabolic disorders, suggesting its therapeutic potential .

Drug Discovery and Lead Optimization

Scientific Field: Chemical Biology:

Application Summary: The compound serves as a versatile scaffold in drug discovery, aiding in the synthesis of various derivatives for lead optimization .

Experimental Procedures: Chemical modifications are performed on the compound to enhance its pharmacological properties, followed by biological assays to assess the effects of these modifications .

Results: The optimization efforts led to derivatives with improved biological activity and selectivity, contributing to the drug discovery process .

Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride is a chemical compound characterized by its unique thiazolo-azepine structure. It has the molecular formula C10H15ClN2O2SC_{10}H_{15}ClN_{2}O_{2}S and a CAS number of 1422344-44-2. This compound is primarily used in pharmaceutical research and testing due to its potential biological activities and therapeutic applications .

Typical of thiazole derivatives, including:

  • Condensation Reactions: Similar compounds have been synthesized through three-component reactions involving ethyl acetoacetate, thiazolamines, and aromatic aldehydes.
  • Cyclization: Intramolecular cyclization processes are often employed in synthesizing related compounds, indicating that ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride may also participate in similar pathways.

These reactions highlight the compound's versatility in synthetic organic chemistry.

While direct synthesis methods for ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride are not extensively documented, related synthesis techniques include:

  • Three-component Condensation: Involving ethyl acetoacetate and thiazolamines.
  • Intramolecular Cyclization: Utilizing N-alkylation processes to form cyclic structures similar to this compound .

These methods reflect the broader strategies employed in synthesizing thiazole-containing compounds.

Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride is primarily utilized in:

  • Pharmaceutical Research: As a candidate for drug development due to its potential therapeutic effects.
  • Chemical Testing: Used in laboratories for various chemical analyses and biological assays .

The compound's unique structure may offer new avenues for drug discovery.

Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride can be compared with several structurally related compounds:

Compound NameStructure TypeNotable Activities
Ethyl 5,6,7,8-tetrahydrothiazolo[5,4-c]pyridineThiazole-PyridineAntimicrobial
Methyl 7-methylthiazolo[3,2-a]pyridineThiazole-PyridineAnticancer
Ethyl 5-(3-chlorophenyl)-thiazolo[3,2-a]pyridineThiazole-PyridineAntidepressant

These compounds share similar structural motifs but differ in their specific biological activities and applications. The uniqueness of ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride lies in its specific thiazolo-azepine framework that may confer distinct pharmacological properties not found in other thiazole derivatives.

Dates

Last modified: 08-16-2023

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